molecular formula C13H12O2 B1312251 Methyl 2-(naphthalen-2-yl)acetate CAS No. 2876-71-3

Methyl 2-(naphthalen-2-yl)acetate

Cat. No. B1312251
CAS RN: 2876-71-3
M. Wt: 200.23 g/mol
InChI Key: BGYOCQOJCMPTCY-UHFFFAOYSA-N
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Description

Methyl 2-(naphthalen-2-yl)acetate is a chemical compound with the empirical formula C13H12O2 . It has a molecular weight of 200.23 .


Synthesis Analysis

The synthesis of Methyl 2-(naphthalen-2-yl)acetate and related compounds has been explored in various studies. For instance, one study discusses the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . Another study mentions the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles .


Molecular Structure Analysis

The molecular structure of Methyl 2-(naphthalen-2-yl)acetate can be represented by the SMILES string O=C(OC)CC1=CC(C=CC=C2)=C2C=C1 . The InChI key for this compound is BGYOCQOJCMPTCY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 2-(naphthalen-2-yl)acetate is a solid compound . It has an empirical formula of C13H12O2 and a molecular weight of 200.23 . The compound’s SMILES string is O=C(OC)CC1=CC(C=CC=C2)=C2C=C1 and its InChI key is BGYOCQOJCMPTCY-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Properties and Synthesis

  • Experimental and Theoretical Characterization : A study by Gültekin et al. (2020) synthesized and characterized a compound similar to methyl 2-(naphthalen-2-yl)acetate, focusing on its structural and chemical properties through experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (DFT) analyses. This research highlights the compound's electrophilic and nucleophilic nature, providing insights into its molecular and chemical properties, such as non-linear optical behaviors (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

  • Synthesis Under Ultrasound Irradiation : Mokhtary and Torabi (2017) reported an efficient method for synthesizing derivatives of methyl 2-(naphthalen-2-yl)acetate using nano magnetite as a catalyst under ultrasound irradiation. This method demonstrates a clean, high-yield synthesis approach for related compounds (Mokhtary & Torabi, 2017).

Potential Applications

  • Cytotoxicity and Anticancer Evaluation : Salahuddin et al. (2014) synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer activity. This study underlines the potential application of methyl 2-(naphthalen-2-yl)acetate derivatives in developing anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Cytotoxic Compounds from Natural Sources : Wosawat et al. (2020) isolated a new (naphthalenyl)methyl acetate derivative from the stems of Diospyros ehretioides, exhibiting significant cytotoxicity against several cancer cell lines. This discovery opens avenues for natural product-based drug discovery using methyl 2-(naphthalen-2-yl)acetate analogs (Wosawat, Senawong, Suchaichit, Suchaichit, Kanokmedhakul, Kanokmedhakul, & Moosophon, 2020).

Safety And Hazards

Methyl 2-(naphthalen-2-yl)acetate is classified as a combustible solid . It does not have a flash point . The compound is assigned to WGK 3, indicating that it poses a high hazard to water . Further safety data may be available from the manufacturer or supplier .

properties

IUPAC Name

methyl 2-naphthalen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYOCQOJCMPTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031169
Record name Methyl 2-naphthylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(naphthalen-2-yl)acetate

CAS RN

2876-71-3
Record name Methyl 2-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2876-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-naphthylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Mani, AK Pandey, AK Tripathi - ChemistrySelect, 2020 - Wiley Online Library
In this article, we are introducing the synthesis of two naphthalene derivatives (NPBU (butyl 2‐(naphthalene‐2‐yl)acetate) and NPME (methyl 2‐(naphthalene‐2‐yl)acetate)) having …
SCA Sousa, S Realista, B Royo - Advanced Synthesis & …, 2020 - Wiley Online Library
Selective reduction of esters to alcohols was accomplished through Mn(I)‐mediated hydrosilylation reaction. The manganese tricarbonyl complex [Mn(bis‐NHC)(CO) 3 Br] resulted an …
Number of citations: 24 onlinelibrary.wiley.com
MK Węcławski, I Deperasińska… - Chemistry–An Asian …, 2019 - Wiley Online Library
The double Knoevenagel condensation of 1,4‐dibenzoyloxyanthraquinone with methyl esters of arylacetic acids affords a series of compounds based upon a previously unknown 1,8‐…
Number of citations: 17 onlinelibrary.wiley.com
LM Zhao, LJ Wan, SQ Zhang, R Sun, FY Ma - Tetrahedron, 2013 - Elsevier
The in situ generated prenylzinc reagent from the reaction of zinc with prenyl bromide has been shown to undergo a new type of α-regioselective addition reaction with a wide range of …
Number of citations: 6 www.sciencedirect.com
BT Milliken - 2014 - search.proquest.com
This MS Thesis research objective is designed towards the racemic synthesis of a novel diastereoselectively pure, sterically bulky, cyclopropyl-containing, N-heterocyclic carbene (NHC…
Number of citations: 2 search.proquest.com
J Tng, J Lim, KC Wu, AJ Lucke, W Xu… - Journal of medicinal …, 2020 - ACS Publications
AR-42 is an orally active inhibitor of histone deacetylases (HDACs) in clinical trials for multiple myeloma, leukemia, and lymphoma. It has few hydrogen bond donors and acceptors but …
Number of citations: 19 pubs.acs.org
Q Sun, JF Soulé - Chemical Society Reviews, 2021 - pubs.rsc.org
In the light of the recent potentials of deuterated molecules as pharmaceuticals or even in mechanistic understanding, efficient methods for their synthesis are continually desired. CD3-…
Number of citations: 30 pubs.rsc.org
M Hutchby, M Hutchby - Novel Synthetic Chemistry of Ureas and Amides, 2013 - Springer
For rapid screening of conditions and substrates, reactions were frequently carried out using a Radley’s 12 port reaction carousel with reduced volume tubes. However results were …
Number of citations: 2 link.springer.com
W Dan, H Geng, J Qiao, R Guo, S Wei, L Li, W Wu… - Molecules, 2016 - mdpi.com
An efficient synthetic route was developed for the large-scale preparation of (±)-Yanglingmycin and its analogues. Three series of derivatives of (±)-Yanglingmycin were synthesized …
Number of citations: 8 www.mdpi.com
D Diouf, T Darmanin, A Diouf, SY Dieng, F Guittard - ACS omega, 2018 - ACS Publications
In the aim to obtain parahydrophobic materials (both high contact angles and high hysteresis) for possible applications in water harvesting systems, we report the synthesis of novel 3,4-…
Number of citations: 2 pubs.acs.org

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